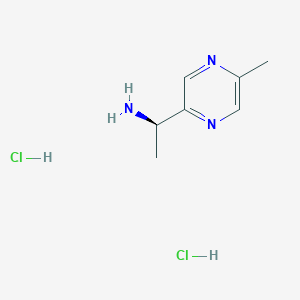
Fmoc-Dap(Aloc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Dap(alloc)-OH: is a derivative of the amino acid 2,3-diaminopropanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an allyloxycarbonyl (alloc) protecting group at the side chain amino group. This compound is commonly used in solid-phase peptide synthesis due to its ability to protect functional groups during the synthesis process, allowing for the selective deprotection and subsequent reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(alloc)-OH typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The alloc group is introduced using allyl chloroformate in the presence of a base like triethylamine. The reaction conditions generally involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Fmoc-D-Dap(alloc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Fmoc-D-Dap(alloc)-OH undergoes deprotection reactions to remove the Fmoc and alloc groups. The Fmoc group is typically removed using a base such as piperidine, while the alloc group is removed using palladium-catalyzed hydrogenation.
Substitution Reactions: The compound can undergo substitution reactions at the amino groups once the protecting groups are removed. These reactions are often used to introduce various functional groups or to couple the compound with other molecules.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Alloc Deprotection: Palladium(0) catalyst in the presence of a hydrogen source.
Substitution Reactions: Various electrophiles in the presence of a base.
Major Products Formed:
Fmoc Deprotection: D-Dap(alloc)-OH.
Alloc Deprotection: D-Dap-OH.
Substitution Reactions: Various substituted derivatives of D-Dap.
Applications De Recherche Scientifique
Chemistry: Fmoc-D-Dap(alloc)-OH is widely used in the synthesis of peptides and peptidomimetics. Its protected amino groups allow for selective reactions, making it a valuable building block in combinatorial chemistry and drug discovery.
Biology: In biological research, Fmoc-D-Dap(alloc)-OH is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: The compound is used in the development of peptide-based therapeutics. Its ability to be selectively deprotected and modified makes it useful in the design of drugs that target specific proteins or pathways.
Industry: In the industrial sector, Fmoc-D-Dap(alloc)-OH is used in the production of custom peptides for research and development. It is also used in the manufacture of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of Fmoc-D-Dap(alloc)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc and alloc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the protecting groups are removed, allowing the amino groups to participate in further reactions or interactions.
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific peptide or peptidomimetic synthesized using Fmoc-D-Dap(alloc)-OH. These targets can include enzymes, receptors, and other proteins involved in various biological processes.
Comparaison Avec Des Composés Similaires
Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(alloc)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of alloc.
Fmoc-D-Dab(alloc)-OH: Similar compound with a different amino acid backbone (2,4-diaminobutanoic acid).
Fmoc-D-Orn(alloc)-OH: Similar compound with a different amino acid backbone (ornithine).
Uniqueness: Fmoc-D-Dap(alloc)-OH is unique due to its specific combination of protecting groups, which allows for selective deprotection and modification. This makes it particularly useful in the synthesis of complex peptides and peptidomimetics where precise control over the reaction conditions is required.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVGCCAXXFLGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
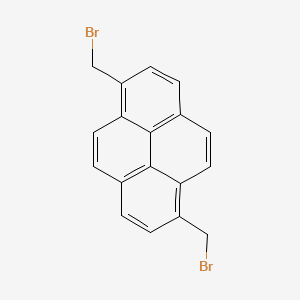
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
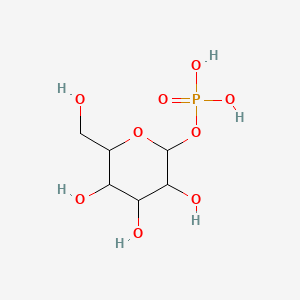
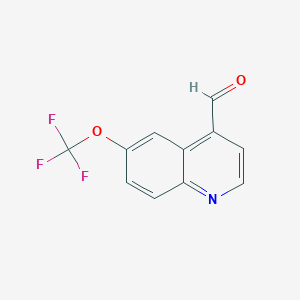
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
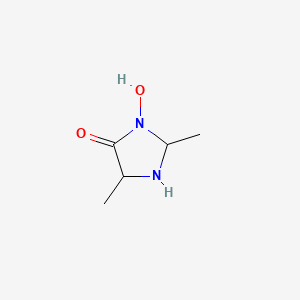
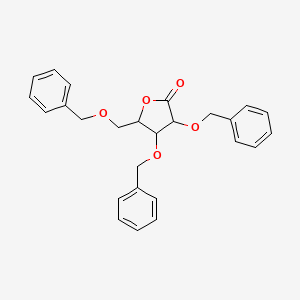
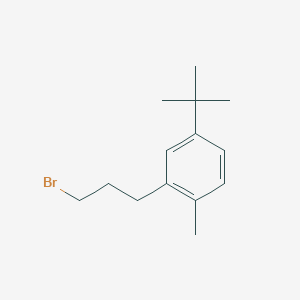
![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
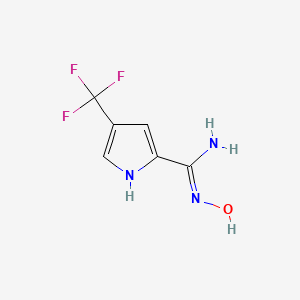
![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)

